1-Ethynyl-3-(2-methoxyethoxy)benzene

Overview

Description

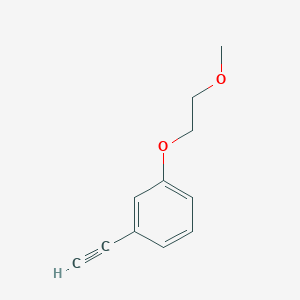

“1-Ethynyl-3-(2-methoxyethoxy)benzene” is an organic compound . It belongs to the class of organic compounds known as phenylpropanes . It is an aromatic acetylene derivative .

Molecular Structure Analysis

The molecular formula of “1-Ethynyl-3-(2-methoxyethoxy)benzene” is C11H12O2 . Its structure includes a benzene ring with an ethynyl group (C≡CH) and a 2-methoxyethoxy group attached .Scientific Research Applications

Application in Lithium Metal Batteries

- Scientific Field : Electrochemistry

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene is used in the synthesis of imidazolate covalent organic frameworks (iCOFs), which are used as solid electrolytes for lithium metal batteries .

- Methods of Application : The iCOFs, named PI-TMEFB-COFs, are synthesized by Debus–Radziszewski multicomponent reactions . The ionized form, Li+@PI-TMEFB-COFs, shows high Li+ conductivity .

- Results or Outcomes : The synthesized Li+@PI-TMEFB-COFs formed a stable interface with Li metal. When used as the solid electrolyte to assemble LiFePO4 batteries, it showed an initial discharge capacity of 119.2 mAhg at 0.5 C, and 82.0% capacity and 99.9% Coulombic efficiency were maintained after 400 cycles .

Application in Fluorescent Chemosensors

- Scientific Field : Analytical Chemistry

- Summary of Application : Although the specific use of 1-Ethynyl-3-(2-methoxyethoxy)benzene is not mentioned, it is likely that it could be used in the design of fluorescent chemosensors .

- Methods of Application : The design of chemosensors often involves adjusting chelator properties with different analytes .

- Results or Outcomes : The results or outcomes of this specific application are not provided in the source .

Application in Synthesizing Graphdiyne

- Scientific Field : Material Science

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used as a starting monomer for synthesizing graphdiyne .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The results or outcomes of this specific application are not provided in the source .

Application in Synthesis of Benzene Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Chemical Structure Analysis

- Scientific Field : Analytical Chemistry

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene

- Scientific Field : Organic Synthesis

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .

- Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .

- Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .

Application in Synthesis of Benzene Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Chemical Structure Analysis

- Scientific Field : Analytical Chemistry

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene

- Scientific Field : Organic Synthesis

- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .

- Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .

- Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .

properties

IUPAC Name |

1-ethynyl-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIWDGOCISGEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90828215 | |

| Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-(2-methoxyethoxy)benzene | |

CAS RN |

896114-81-1 | |

| Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)

![6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester](/img/structure/B1443650.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)

![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)

![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)

![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)

![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)

![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)